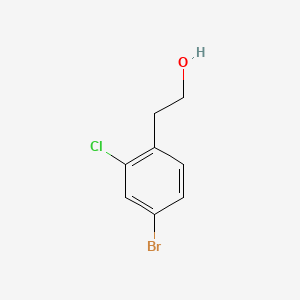

2-(4-溴-2-氯苯基)乙醇

描述

2-(4-Bromo-2-chlorophenyl)ethanol is a chemical compound used for pharmaceutical testing . It is a biologically inactive metabolite of profenofos, an organophosphorus pesticide .

Molecular Structure Analysis

The molecular structure of 2-(4-Bromo-2-chlorophenyl)ethanol is represented by the linear formula C8H8BrClO . The InChI code is 1S/C8H8BrClO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 .Physical And Chemical Properties Analysis

2-(4-Bromo-2-chlorophenyl)ethanol has a molecular weight of 235.51 . It is a solid or liquid at room temperature and should be stored in a dry, sealed environment .科学研究应用

2-(4-氯苯基)乙醇的合成杨立荣等人的研究详细介绍了通过酯化和还原从2-(4-氯苯基)乙酸合成2-(4-氯苯基)乙醇。该过程涉及优化的反应条件,在室温下酯化3小时和在75℃下还原5小时,产率超过95% (Yang Lirong, 2007)。

手性中间体的对映选择性合成多项研究集中在与2-(4-溴-2-氯苯基)乙醇相关的手性中间体的对映选择性合成上。例如,倪等人对利用安大略白假丝酵母合成(R)-2-氯-1-(3-氯苯基)乙醇,一种药用中间体进行了研究。研究发现,在最佳条件下,微生物细胞表现出优异的催化活性,产物的对映选择性超过99.9%(ee),收率为99.0% (Y. Ni, Beihua Zhang, & Zhi-hao Sun, 2012)。

生物转化和手性选择性合成苗等人发现了一株能够将2-氯-1-(2,4-二氯苯基)乙酮生物转化为(R)-2-氯-1-(2,4-二氯苯基)乙醇的细菌菌株,具有很高的立体选择性。鉴定为不动杆菌属的菌株能够在对映选择性超过99.9%和83.2%产率的条件下进行生物还原 (Yan-Li Miao, Yuewang Liu, Yushu He, & Pu Wang, 2019)。

酶法工艺开发Eixelsberger等人报告了利用共表达生物还原o-氯苯乙酮基因的大肠杆菌细胞合成(S)-1-(2-氯苯基)乙醇,这是合成极化样激酶1抑制剂的手性中间体。优化的生物过程导致(S)-1-(2-氯苯基)乙醇高产率(96%)和优异的光学纯度(e.e. >99.9%),展示了一种经济高效的合成方法 (T. Eixelsberger, J. Woodley, B. Nidetzky, & R. Kratzer, 2013)。

催化去氯和解毒周等人探索了Pd/Fe双金属对1-(2-氯苯基)乙醇的催化还原去氯和解毒。该过程有效地将化合物去氯为1-苯乙醇,减少了毒理效应,并增强了废水处理中后续生物过程的性能 (H. Zhou, Shang-chen Wang, & G. Sheng, 2010)。

安全和危害

The safety information for 2-(4-Bromo-2-chlorophenyl)ethanol indicates that it may be harmful if swallowed (H302). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

未来方向

While specific future directions for 2-(4-Bromo-2-chlorophenyl)ethanol are not mentioned in the available literature, similar compounds have been synthesized and tested for antitubercular activity . This suggests potential future research directions in the field of medicinal chemistry.

Relevant Papers The relevant papers retrieved provide information on the synthesis and pharmacological activities of similar compounds . They highlight the diverse applications of these compounds in areas such as technology, medicine, and agriculture .

作用机制

Mode of Action

It is known that the compound’s bromine and chlorine atoms could potentially interact with biological targets, leading to changes in cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Bromo-2-chlorophenyl)ethanol . These factors could include pH, temperature, and the presence of other molecules in the environment.

生化分析

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2-(4-bromo-2-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUUNSIHRYKSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728108 | |

| Record name | 2-(4-Bromo-2-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916516-90-0 | |

| Record name | 2-(4-Bromo-2-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B585655.png)